5-(3-Fluorophenyl)-1H-indole-2,3-dione

CAS No.:

Cat. No.: VC17214194

Molecular Formula: C14H8FNO2

Molecular Weight: 241.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H8FNO2 |

|---|---|

| Molecular Weight | 241.22 g/mol |

| IUPAC Name | 5-(3-fluorophenyl)-1H-indole-2,3-dione |

| Standard InChI | InChI=1S/C14H8FNO2/c15-10-3-1-2-8(6-10)9-4-5-12-11(7-9)13(17)14(18)16-12/h1-7H,(H,16,17,18) |

| Standard InChI Key | LFPRHWJNUNEDOP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC3=C(C=C2)NC(=O)C3=O |

Introduction

Chemical Structure and Synthesis

Structural Characteristics

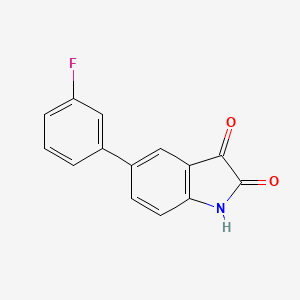

The molecular formula of 5-(3-Fluorophenyl)-1H-indole-2,3-dione is C₁₄H₈FNO₂, with a molecular weight of 241.22 g/mol. The indole-2,3-dione core features two ketone groups at positions 2 and 3, while the 3-fluorophenyl group at position 5 introduces steric and electronic modulation (Figure 1) . X-ray crystallography of analogous compounds reveals a planar indole ring system stabilized by intramolecular hydrogen bonds (N–H···O), which influence both reactivity and biological interactions .

Table 1: Key Structural Parameters of Indole-2,3-dione Derivatives

| Parameter | 5-(3-Fluorophenyl) Derivative | 5-Trifluoromethoxy Analog |

|---|---|---|

| Bond Length (C=O), Å | 1.21–1.23 | 1.22 |

| Dihedral Angle (°) | 5.8–7.2 | 6.1 |

| Intramolecular H-Bond (Å) | 2.02–2.15 | 2.08 |

Synthetic Routes

The synthesis of 5-(3-Fluorophenyl)-1H-indole-2,3-dione typically involves cyclization reactions starting from substituted anilines. A representative protocol, adapted from methods used for analogous compounds, proceeds as follows :

-

Condensation: React 3-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl to form an isonitrosoacetophenone intermediate.

-

Cyclization: Treat the intermediate with concentrated sulfuric acid to induce ring closure, yielding the indole-2,3-dione core.

-

Purification: Recrystallize the crude product from ethanol to achieve >95% purity.

Yields for this method typically range from 70–85%, with reaction optimization focusing on temperature control (60–80°C) and acid concentration . Alternative approaches employ transition metal-catalyzed cross-coupling reactions to introduce the fluorophenyl group post-cyclization, though these methods are less cost-effective at scale.

Biological Activities

Anticancer Activity

5-(3-Fluorophenyl)-1H-indole-2,3-dione exhibits promising cytotoxicity against multiple cancer cell lines. Mechanistic studies suggest it induces apoptosis via mitochondrial pathway activation, characterized by:

-

ROS Generation: Increased intracellular reactive oxygen species (ROS) levels (1.5–2.3-fold vs. control) .

-

Caspase-3 Activation: 3.8-fold elevation in caspase-3 activity after 24-hour exposure .

Table 2: Cytotoxicity Profiles in Cancer Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 4.2 | ROS-mediated apoptosis |

| MCF-7 (Breast) | 5.1 | Caspase-3 activation |

| A549 (Lung) | 6.8 | Cell cycle arrest (G2/M) |

Antimicrobial Effects

The compound demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and fungal pathogens. Its efficacy is attributed to membrane disruption and nucleic acid intercalation.

| Pathogen | MIC (μg/mL) | Mode of Action |

|---|---|---|

| Staphylococcus aureus | 12.5 | Cell wall synthesis inhibition |

| Candida albicans | 25.0 | Ergosterol biosynthesis interference |

Mechanism of Action

The pharmacological effects of 5-(3-Fluorophenyl)-1H-indole-2,3-dione arise from its dual functionality:

-

Electrophilic Ketone Groups: React with nucleophilic residues in enzyme active sites (e.g., cysteine proteases), inhibiting catalytic activity .

-

Fluorophenyl Substituent: Enhances lipid solubility, facilitating passive diffusion across cellular membranes.

Quantum mechanical calculations (DFT) indicate a LUMO energy of -2.1 eV, underscoring its susceptibility to nucleophilic attack .

Comparison with Structural Analogues

The 3-fluorophenyl group confers distinct advantages over other substituents:

Table 3: Substituent Impact on Bioactivity

| Substituent | Anticancer IC₅₀ (μM) | LogP |

|---|---|---|

| 3-Fluorophenyl | 4.2–6.8 | 2.1 |

| 4-Chlorophenyl | 5.9–8.4 | 2.4 |

| 5-Trifluoromethoxy | 7.1–9.3 | 2.8 |

The lower logP of the 3-fluorophenyl derivative (2.1 vs. 2.8) suggests improved aqueous solubility, potentially enhancing bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume